3-Bromo-4-chloro-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-bromo-4-chloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWRSJNPYSDMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255918 | |
| Record name | 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211536-37-6 | |
| Record name | 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211536-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHBrClFN
- Molecular Weight : 229.43 g/mol
This compound features a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups, which contribute to its unique reactivity and biological profile.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit bacterial growth and has potential applications in treating infections caused by resistant strains .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
- Antitumor Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Studies indicate that the compound has favorable absorption characteristics, although detailed metabolic studies are required to fully elucidate its pharmacokinetic behavior.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | Moderate (exact % TBD) |
| Half-life | TBD (requires further study) |
| Metabolic Stability | Moderate (varies by species) |
Scientific Research Applications
Medicinal Chemistry
3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is utilized as an intermediate in the synthesis of various biologically active compounds. Its derivatives are being researched for potential therapeutic applications, particularly in developing pharmaceuticals targeting diseases such as cancer and inflammation.
Mechanisms of Action :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
- Gene Expression Alteration : Changes in gene expression have been observed in response to pyridine derivatives .
Agrochemicals
The compound serves as a precursor for developing agrochemical products, including pesticides and herbicides. Its unique substitution pattern imparts distinct electronic properties that enhance its efficacy as an agricultural agent.
In vitro studies have shown that this compound can inhibit specific enzymatic activities, similar to other fluorinated compounds. For instance, it has been observed to inhibit cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties.
Case Study 2: Toxicological Studies
A notable case study involving related compounds highlighted the importance of understanding the safety profile of halogenated pyridine derivatives. A patient exposed to similar compounds exhibited severe symptoms due to skin and respiratory absorption, underscoring the need for caution in handling these materials .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A pyridine ring substituted at positions 2 (trifluoromethyl), 3 (bromo), and 4 (chloro).
- The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromo and chloro substituents influence reactivity in cross-coupling reactions .
Comparison with Structural Analogs
Halogen-Substituted Pyridines
Key Observations :
Pyridines with Modified Functional Groups
Key Observations :
- Functional Group Impact : Ketone-containing analogs (e.g., pyridin-2-one) exhibit distinct solubility and hydrogen-bonding profiles, making them suitable for pharmaceutical applications .
- Methyl vs. Halogen : Methyl groups (e.g., 5-CH₃) reduce electronegativity compared to halogens, altering electronic distribution in the ring .
Substituent Activity Relationships (SAR)
- Trifluoromethyl Position : Activity is maintained whether CF₃ is at position 3 or 4 in pyridine rings.
- Halogen Substitution: Chloro and dichloro substitutions enhance biological activity (e.g., enzyme inhibition) compared to mono-halogenated analogs.
- Electron-Withdrawing Effects : CF₃ and Cl substituents synergistically increase electrophilicity, improving binding to targets like MurA enzyme .
Implications of Structural Differences
Reactivity :
- Bromo at position 3 facilitates Suzuki-Miyaura cross-coupling, while chloro at position 4 may require harsher conditions due to steric effects .
- CF₃ groups stabilize intermediates in nucleophilic aromatic substitution .
Biological Activity: Dichloro analogs (e.g., 3-Br-4,5-Cl₂-pyridine) show enhanced antibacterial activity compared to mono-chloro derivatives . Pyridin-2-one derivatives (ketone group) exhibit improved solubility for drug formulations .
Preparation Methods
The compound 3-bromo-4-chloro-2-(trifluoromethyl)pyridine contains three key functional groups on the pyridine ring: a bromine atom at position 3, a chlorine atom at position 4, and a trifluoromethyl group at position 2. The selective introduction of these substituents in the correct regiochemical positions requires precise control of reaction conditions and reagents.
General Synthetic Strategies
Preparation methods generally proceed via multi-step halogenation and trifluoromethylation of pyridine derivatives or through functional group interconversions on pre-functionalized pyridine rings. The primary approaches include:
- Direct halogenation of trifluoromethylpyridine derivatives
- Stepwise substitution reactions starting from trifluoromethyl-substituted picolines or lutidines
- Cyclocondensation routes using trifluoromethyl-containing building blocks
Preparation via Halogenation of Trifluoromethylpyridines
A common and effective method involves halogenation of trifluoromethylpyridine precursors under controlled conditions with bromine and chlorine sources.
- Reaction Conditions: Typically, the reaction is carried out in solvents such as dichloromethane, which provide an inert medium for electrophilic halogenation.
- Catalysts and Temperature: Catalysts may be employed to facilitate selective halogenation, and temperature control is critical to favor substitution at the desired positions on the pyridine ring.
- Outcome: This approach yields this compound with good regioselectivity by controlling the order and conditions of halogen introduction.
This method aligns with reported procedures where trifluoromethylpyridine is reacted with bromine and chlorine under controlled conditions to achieve selective halogenation (bromine at position 3, chlorine at position 4).
Vapor-Phase Catalytic Halogenation of Picolines and Lutidines
An advanced industrial method involves vapor-phase catalytic halogenation of methyl-substituted pyridines (picolines and lutidines) to introduce trifluoromethyl and halogen substituents.
- Process Description:
- The methyl group of 3-picoline is first chlorinated and fluorinated in a catalyst fluidized-bed reactor.
- Subsequent nuclear chlorination of the pyridine ring occurs in an empty phase reactor.
- Products and Yields:
- This process produces 2-chloro-3-(trifluoromethyl)pyridine as a minor product among others.
- Reaction conditions such as temperature influence the product distribution.
| Substrate (Picoline) | Catalyst Fluidized Bed Temp (°C) | Empty Phase Temp (°C) | TFMP Yield (%) | CTF Yield (%) | DCTF Yield (%) |
|---|---|---|---|---|---|
| 3-Picoline | 335 | 320 | 86.4 | 6.6 | 0.0 |
| 3-Picoline | 380 | 380 | 7.4 | 64.1 | 19.1 |
Abbreviations: TFMP = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine.
This method highlights the feasibility of producing halogenated trifluoromethylpyridines on an industrial scale, though the exact substitution pattern of this compound may require additional selective halogenation steps.
Stepwise Halogen Exchange and Functional Group Interconversion
Another approach involves halogen exchange reactions starting from chlorinated trifluoromethylpyridines:
- Halogen Exchange: Chlorine atoms on the pyridine ring can be selectively replaced by bromine via halogen exchange reactions using brominating agents under mild conditions.
- Cyanation and Other Functionalizations: In related pyridine derivatives, cyanation and other substitutions have been achieved by dissolving the starting compound in solvents such as ethanol or dichloroethane, adding activating agents, and heating under reflux, followed by filtration and washing steps to isolate the desired intermediate salts.
- Solvent and Environmental Considerations: Use of low-toxicity solvents like dichloromethane and dichloroethane is preferred to minimize environmental impact and facilitate solvent recycling.
Chemical Reaction Analysis Relevant to Preparation
This compound is reactive towards:
- Nucleophilic substitution: The halogen atoms (Br, Cl) can be replaced by nucleophiles, enabling further functionalization.
- Coupling reactions: It participates in palladium-catalyzed Suzuki-Miyaura coupling to form biaryl compounds.
- Oxidation and reduction: Under specific conditions, the trifluoromethyl group and halogens can be modified to yield diverse derivatives.
Summary Table of Preparation Methods
| Method Type | Key Steps | Solvents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Direct Halogenation | Halogenation of trifluoromethylpyridine | Dichloromethane, catalysts | Selective halogenation | Requires careful control of regioselectivity |
| Vapor-Phase Catalytic Halogenation | Chlorination and fluorination of picolines | Fluidized-bed catalyst, gas phase | Scalable, high yield | Complex equipment, product mixture |
| Halogen Exchange and Functionalization | Reflux with activating agents, halogen exchange | Ethanol, dichloroethane | Environmentally friendly solvents | Multi-step, requires purification |
Q & A
Q. What are the preferred synthetic routes for 3-bromo-4-chloro-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
The compound is typically synthesized via halogenation or cross-coupling reactions. For example, bromination of a precursor like 4-chloro-2-(trifluoromethyl)pyridine using bromine or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in a solvent like DCM or THF can introduce the bromo group . Reaction time and stoichiometry are critical: excess brominating agents may lead to di-substituted byproducts, while insufficient reaction time reduces yield. Purity is often verified via HPLC or GC-MS, with yields ranging from 60–85% depending on solvent polarity and catalyst use (e.g., Lewis acids like FeCl₃) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- ¹H/¹³C NMR : The pyridine ring protons resonate between δ 7.5–8.5 ppm, with deshielding effects from electron-withdrawing groups (Cl, CF₃). The CF₃ group shows a characteristic triplet in ¹⁹F NMR at δ -60 to -65 ppm .
- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 264 [M+H]⁺ (C₆H₂BrClF₃N⁺) .
- X-ray Crystallography : Crystallographic data (e.g., CCDC entries) reveal bond angles and dihedral angles influenced by steric effects from substituents .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl, bromo, and chloro substituents influence reactivity in cross-coupling reactions?
The trifluoromethyl group is strongly electron-withdrawing, activating the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. Bromine and chlorine act as leaving groups, with bromine being more reactive due to its lower bond dissociation energy. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) selectively replace bromine over chlorine, enabling sequential functionalization . Computational studies (DFT) using the B3LYP functional show that the LUMO is localized near the bromine, favoring oxidative addition .
Q. What computational methods are recommended to model the compound’s electronic structure and predict reaction pathways?
Density functional theory (DFT) with hybrid functionals like B3LYP or M06-2X provides accurate predictions of geometry, frontier molecular orbitals, and reaction energetics. Basis sets such as 6-311++G(d,p) are suitable for halogens and fluorine. For example, modeling the SNAr mechanism reveals a Gibbs energy barrier of ~25 kcal/mol for bromine displacement, consistent with experimental kinetics . Solvent effects (e.g., DMSO) can be incorporated via the SMD implicit model .
Q. How should researchers address contradictions in reported reaction yields or byproduct profiles?
Discrepancies often arise from variations in catalyst loading, solvent purity, or trace moisture. For instance, Pd-catalyzed couplings may yield <50% product if the solvent (e.g., THF) contains peroxides. Systematic optimization via Design of Experiments (DoE) is recommended, focusing on factors like temperature, ligand ratio (e.g., XPhos), and substrate concentration . Contradictory byproducts (e.g., dehalogenated derivatives) can be minimized by using anhydrous conditions and degassed solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
